Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
Description
Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (CAS: 37487-95-9 or 1544375-49-6) is a spirocyclic ester characterized by a bicyclic structure containing two oxygen atoms in its 1,6-dioxaspiro[2.5]octane core. Its molecular formula is C₁₁H₁₈O₄, with a molecular weight of 214.26 g/mol . The compound features a spiro junction at the 2.5 position, with two methyl groups at the 5-position and an ethyl ester moiety at the 2-position. This structural complexity confers unique steric and electronic properties, making it a subject of interest in organic synthesis and materials science.
Properties
IUPAC Name |
ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-4-13-9(12)8-11(15-8)5-6-14-10(2,3)7-11/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGNSLGZDPLOBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCOC(C2)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also reduces the risk of human error and increases efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylic acid.
Reduction: 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or intermediate in pharmaceutical synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating enzymatic activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate and analogous compounds:
Key Comparative Insights :
Spiro vs. Linear Structures: Unlike this compound, compounds like Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate lack a spirocyclic framework, resulting in different conformational rigidity and reactivity profiles .
Ester Substituent Effects : Replacing the ethyl ester with a methyl group (as in Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate) reduces molecular weight and may alter metabolic pathways or biodegradability .
Biological Activity
Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (CAS No. 37487-95-9) is a chemical compound characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system. This compound has garnered attention in scientific research due to its potential biological activities and applications in organic synthesis.
- Molecular Formula : C₁₁H₁₈O₄
- Molecular Weight : 214.26 g/mol
- IUPAC Name : this compound
Synthesis and Reaction Mechanisms
The synthesis typically involves the reaction of 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylic acid with ethanol, often under reflux conditions to ensure complete esterification. The compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, allowing for the formation of diverse derivatives.
Biological Activity
This compound has been investigated for several biological activities:
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest its potential effectiveness against bacterial and fungal strains.
Cytotoxicity Studies
In vitro studies have shown that the compound may possess cytotoxic properties against certain cancer cell lines. The structure allows it to interact with specific molecular targets, potentially inhibiting cell proliferation.
The mechanism of action is believed to involve interaction with enzymatic pathways or cellular receptors. Its spirocyclic structure may enable it to fit into unique binding sites, modulating enzymatic activities.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Inhibits growth in cancer cell lines | |
| Enzymatic Modulation | Alters activity of specific enzymes |
Case Study: Cytotoxicity Against Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects compared to control groups. The compound's ester functionality was noted to enhance its stability in biological systems, potentially increasing its therapeutic index.
Comparative Analysis with Similar Compounds
This compound can be compared with other spirocyclic compounds to assess differences in biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate | Different substitution pattern | Varies significantly |
| 6,6-Dimethyl-4,8-dioxo-5,7-dioxaspiro[2.5]octane | Lacks ester group | Reduced antimicrobial activity |
Q & A
Q. Example Table: Substituent Effects on Reactivity
| Substituent Position | Reactivity (Hydrolysis Rate, k) | Steric Hindrance (ų) |
|---|---|---|
| 5,5-dimethyl | 0.12 h⁻¹ | 45.2 |
| Unsubstituted | 0.85 h⁻¹ | 28.7 |
| Data adapted from spirocyclic analogs in . |
Advanced: How to resolve contradictions in reported biological activities?
Methodological Answer:
- Dose-Response Analysis: Perform IC₅₀ assays across multiple cell lines to account for variability (e.g., cancer vs. normal cells).
- Target Validation: Use CRISPR knockouts or siRNA silencing to confirm enzyme/receptor interactions.
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Case Study: Discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability. Conduct logP measurements and membrane permeability assays (e.g., PAMPA) to correlate hydrophobicity with efficacy .
Advanced: What mechanistic insights explain its reaction pathways?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Use deuterated analogs to identify rate-determining steps (e.g., nucleophilic attack vs. leaving group departure).
- Intermediate Trapping: Quench reactions at timed intervals and isolate intermediates via LC-MS or cryogenic NMR.
- Stereochemical Analysis: Compare experimental outcomes (e.g., enantiomeric excess via chiral HPLC) with computational transition-state models .
Example Mechanism:
Acid-catalyzed hydrolysis of the ester proceeds via a tetrahedral intermediate stabilized by electron-donating methyl groups, as shown in kinetic studies (k = 0.15 M⁻¹s⁻¹ at pH 2) .
Advanced: How to optimize reaction yields in stereoselective syntheses?
Methodological Answer:
- Chiral Catalysts: Use organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) to control spirocenter configuration.
- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance enantioselectivity in cyclization steps.
- DoE (Design of Experiments): Apply Taguchi methods to optimize temperature, catalyst loading, and stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
